molecular formula C7H7BN2O2 B113720 (1H-Benzo[d]imidazol-5-yl)boronic acid CAS No. 1228183-22-9

(1H-Benzo[d]imidazol-5-yl)boronic acid

Cat. No. B113720
CAS RN: 1228183-22-9
M. Wt: 161.96 g/mol
InChI Key: PJLWYAFHMUXYCI-UHFFFAOYSA-N
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Description

“(1H-Benzo[d]imidazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 1228183-22-9. It has a molecular weight of 161.96 and its IUPAC name is 1H-benzimidazol-5-ylboronic acid .


Synthesis Analysis

The synthesis of imidazole-containing compounds, including “(1H-Benzo[d]imidazol-5-yl)boronic acid”, has been discussed in several studies . Imidazole was first synthesized from glyoxal and ammonia . The synthesis of benzimidazole derivatives involves nucleophilic substitution reactions .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives have been studied in various contexts . For instance, benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

“(1H-Benzo[d]imidazol-5-yl)boronic acid” is a solid under normal conditions . It should be stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimicrobial Agent Development

The imidazole ring, a core structure in benzimidazole derivatives, is known for its antimicrobial properties. Researchers have synthesized various compounds with the benzimidazole scaffold to evaluate their effectiveness against microbial strains. For instance, derivatives have been tested for their antibacterial and antifungal activities, showing promising results against species like C. albicans, S. aureus, and B. subtilis .

Anti-tubercular Activity

Compounds containing the benzimidazole moiety have been evaluated for their potential to combat tuberculosis. Specific derivatives, such as 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, have shown anti-tubercular activity against Mycobacterium tuberculosis, indicating the potential of benzimidazole-based compounds in treating this disease .

Cancer Research

Benzimidazole derivatives are being explored for their role in cancer treatment. They have been used as reactants for the synthesis of compounds like thieno[3,2-d]pyrimidines, which act as Tpl2 kinase inhibitors, and pyridinyl benzonaphthyridinones, which are mTOR inhibitors. These compounds are being studied for their potential to inhibit cancer cell growth .

Neurological Disorders

The benzimidazole scaffold is also being investigated for its application in neurological disorders. Compounds like diazabicycloheptanes, which affect α7 neuronal nicotinic receptors, have been synthesized using benzimidazole-based reactants. These compounds could play a role in treating conditions related to the nervous system .

Antiparasitic Treatments

Benzimidazole derivatives have shown significant antiparasitic activity. Drugs like albendazole and mebendazole, which contain the benzimidazole ring, are widely used to treat parasitic worm infections. The research into new benzimidazole-based compounds continues to expand the arsenal against parasitic diseases .

Anti-inflammatory and Antipyretic Applications

The imidazole ring is present in many compounds with anti-inflammatory and antipyretic properties. By modifying the benzimidazole structure, researchers can develop new drugs that help reduce inflammation and fever, contributing to treatments for conditions like rheumatoid arthritis .

Antiviral and Antifungal Therapeutics

Benzimidazole compounds have been synthesized and tested for their antiviral and antifungal activities. These compounds offer a new avenue for the development of drugs to treat viral and fungal infections, which is crucial given the rising resistance to existing antiviral and antifungal medications .

Chemotherapeutic Agents

Benzimidazole derivatives are used in the synthesis of chemotherapeutic agents. For example, dacarbazine, which contains the imidazole ring, is used in the treatment of Hodgkin’s disease. The exploration of benzimidazole-based compounds continues to contribute to the development of new chemotherapeutic drugs .

Safety and Hazards

“(1H-Benzo[d]imidazol-5-yl)boronic acid” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of (1H-Benzo[d]imidazol-5-yl)boronic acid, also known as 1H-Benzo[d]imidazol-6-ylboronic acid, is the PqsR receptor in Pseudomonas aeruginosa . PqsR is a key player in the quorum sensing (QS) system of this bacterium, a cell-to-cell signaling mechanism that controls virulence .

Mode of Action

The compound acts as a PqsR antagonist . It binds to the PqsR receptor, inhibiting its activity and thereby disrupting the QS system . This results in a reduction of bacterial virulence gene expression and biofilm maturation .

Biochemical Pathways

The affected pathway is the Pseudomonas Quinolone System (pqs) . This is one of three QS systems in P. aeruginosa . By inhibiting the PqsR receptor, the compound disrupts the pqs system, leading to downstream effects such as reduced virulence and biofilm formation .

Pharmacokinetics

The compound is a solid at room temperature , suggesting it may have good stability. It is typically stored under an inert gas at 2-8°C , indicating that it may be sensitive to oxidation or other environmental factors.

Result of Action

The primary result of the compound’s action is a significant reduction in the virulence of P. aeruginosa . This includes a decrease in the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors . The compound also inhibits biofilm maturation, further reducing the bacterium’s ability to establish and maintain infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1H-Benzo[d]imidazol-5-yl)boronic acid. For instance, the compound is typically stored under an inert gas at 2-8°C , suggesting that it may be sensitive to oxidation or other environmental factors

properties

IUPAC Name

3H-benzimidazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLWYAFHMUXYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=CN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591918
Record name 1H-Benzimidazol-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Benzo[d]imidazol-5-yl)boronic acid

CAS RN

1228183-22-9
Record name 1H-Benzimidazol-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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